2-(2,2-Dimethylpiperazin-1-yl)acetic acid
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Overview
Description
2-(2,2-Dimethylpiperazin-1-yl)acetic acid is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is primarily used for research purposes and is not intended for human use . The compound features a piperazine ring substituted with two methyl groups and an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpiperazin-1-yl)acetic acid typically involves the reaction of 2,2-dimethylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives .
Scientific Research Applications
2-(2,2-Dimethylpiperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research into potential therapeutic agents often involves this compound as a building block.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperazin-1-yl)acetic acid
- 2-(2,2-Dimethylpiperazin-1-yl)propionic acid
- 2-(2,2-Dimethylpiperazin-1-yl)butyric acid
Uniqueness
2-(2,2-Dimethylpiperazin-1-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can provide insights that other similar compounds may not .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(2,2-dimethylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)6-9-3-4-10(8)5-7(11)12/h9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
PXEAZUNEUJMVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1CC(=O)O)C |
Origin of Product |
United States |
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